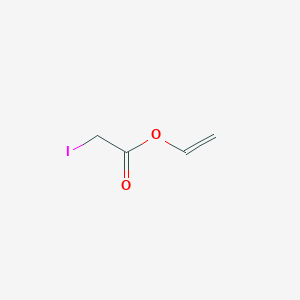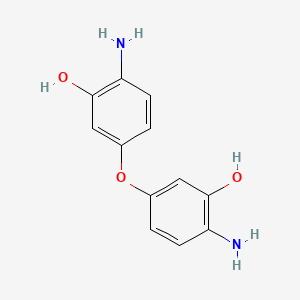![molecular formula C12H8Cl2NNaO8S B1629275 Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate CAS No. 1135339-78-4](/img/structure/B1629275.png)
Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
説明
Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate (DCPAS) is an organosulfur compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 320.5 g/mol and a melting point of 185-187°C. DCPAS is primarily used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
Organic Synthesis and Antibacterial Activity
One application involves the synthesis of biologically active heterocycles, demonstrating effectiveness in producing compounds with antimicrobial activity. These compounds can also serve as surface active agents. For instance, the use of related sodium sulfonate derivatives in synthesizing 1,2,4-triazole derivatives highlights their role in creating biologically active molecules with potential antibacterial applications (El-Sayed, 2006).
Chemical Synthesis Enhancements
Another important application is in the modification and improvement of chemical synthesis processes. Sodium arenesulfinates, for example, have been utilized in generating sulfonyl radicals, which add to olefinic compounds to afford sulfonylated products. This approach offers a good yield and demonstrates the utility of sodium sulfonate derivatives in facilitating chemical reactions (Mochizuki et al., 1996).
Environmental Science and Herbicide Release
In environmental science, controlled release formulations using mesoporous silica nanoparticles functionalized with positive charges have shown promise in reducing the leaching potential of herbicides like 2,4-dichlorophenoxy acetic acid, demonstrating the compound's potential in minimizing environmental impact (Cao et al., 2017).
Materials Science Applications
The synthesis of water-soluble polythiophene derivatives illustrates the application in materials science, where the sulfonic acid form of new polymers reveals a self-acid-doping reaction. This leads to the production of stable, highly conducting materials, indicating the compound's utility in creating advanced materials with potential electronic applications (Chayer et al., 1997).
特性
IUPAC Name |
sodium;1-[2-(2,4-dichlorophenoxy)acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO8S.Na/c13-6-1-2-8(7(14)3-6)22-5-11(17)23-15-10(16)4-9(12(15)18)24(19,20)21;/h1-3,9H,4-5H2,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLIHCQALHWWIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2NNaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635743 | |
| Record name | Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
CAS RN |
1135339-78-4 | |
| Record name | Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Naphthalen-1-yl)amino]acetonitrile](/img/structure/B1629195.png)
![6-Methylthieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1629196.png)
![2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1629197.png)




![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)


